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Application Summary: 7,7-Dimethyl-6-oxooctanoic acid is utilized in the biomedical field for the functionalization of polymers like polylactic acid (PLA), which are used in implantable medical devices. The compound’s active properties are leveraged to combat inflammation and promote controlled re-endothelialization of tissues.
Experimental Procedures: The process involves high-pressure extraction with supercritical CO2 and cosolvents to obtain red grape pomace extracts, which are then impregnated into PLA using supercritical CO2-assisted impregnation (SSI) or a novel pressurized soaking method (PSI).
Results: The impregnated PLA showed enhanced bioactivity levels, including antioxidant, antimicrobial, and anti-inflammatory properties. The antioxidant capacity notably increased with the ethanolic extract by PSI, reaching values near 100 µg TE/g PLA .
Application Summary: In materials science, 7,7-Dimethyl-6-oxooctanoic acid is explored for its potential in creating biomedical materials, electronic materials, and energy materials.
Experimental Procedures: The compound’s fatty acid derivative properties make it suitable for incorporation into various material matrices, enhancing their functionality and performance.
Application Summary: This compound plays a role in organic synthesis, particularly in the ozonolytic synthesis of keto acids from alkylcycloalkenes.
Experimental Procedures: The synthesis involves ozonolysis in methanol at low temperatures, followed by treatment with dimethyl sulfide.
Results: The method yields keto acids like 7,7-Dimethyl-6-oxooctanoic acid, which are valuable intermediates in synthesizing biologically active compounds, including pheromones and medicinal agents .
Application Summary: In pharmacology, 7,7-Dimethyl-6-oxooctanoic acid is involved in the synthesis of compounds with potential therapeutic applications.
Experimental Procedures: The compound is used as an intermediate in the synthesis of various pharmacologically active molecules through target-oriented synthesis.
Results: The compound’s different functionalities allow for selective synthetic transformations, leading to the creation of new medicinal agents .
Application Summary: The environmental science application of 7,7-Dimethyl-6-oxooctanoic acid includes its use as a biodegradable alternative to traditional chelating agents.
Experimental Procedures: The compound’s biodegradability makes it a candidate for replacing non-biodegradable chelating agents in various environmental applications.
7,7-Dimethyl-6-oxooctanoic acid is a carboxylic acid with the molecular formula C₁₀H₁₈O₃ and a molecular weight of approximately 186.25 g/mol. This compound features a six-membered carbon chain with a ketone functional group at the sixth carbon and two methyl groups at the seventh carbon. The presence of these substituents gives it unique physical and chemical properties, making it an interesting subject for various applications in organic chemistry and biochemistry .
These reactions highlight its reactivity profile, which is essential for its use in synthetic organic chemistry .
Synthesis of 7,7-Dimethyl-6-oxooctanoic acid can be achieved through various methods. One notable method involves the oxidation of 7,7-dimethyl-octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach includes the reaction of appropriate alkyl halides with suitable carboxylic acids in the presence of bases to facilitate nucleophilic substitution reactions .
This compound has potential applications in several fields:
The versatility of 7,7-Dimethyl-6-oxooctanoic acid makes it a candidate for further research and development in various industrial sectors .
Several compounds share structural similarities with 7,7-Dimethyl-6-oxooctanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,7-Dimethyl-6-octenoic acid | C₁₀H₁₈O₂ | Contains a double bond; potential for different reactivity. |
| Octanoic acid | C₈H₁₆O₂ | A straight-chain fatty acid; simpler structure without ketone. |
| 2-Methylhexanoic acid | C₇H₁₄O₂ | Branched structure; used in various industrial applications. |
These compounds differ primarily in their functional groups and chain length, which influence their reactivity and biological activity. The unique positioning of substituents in 7,7-Dimethyl-6-oxooctanoic acid provides distinct properties that may not be present in its analogs .
| Constant (calculated Joback/Crippen unless noted) | Symbol | Value | Unit | Relevance | Source |
|---|---|---|---|---|---|
| Normal melting (fusion) point | Tf | 333.14 | K | Onset of solid → liquid transition (≈ 60 °C) | [1] |
| Normal boiling point | Tb | 627.24 | K | Volatilisation threshold (≈ 354 °C) | [1] |
| Critical temperature | Tc | 807.71 | K | Upper limit of liquid phase stability | [1] |
| Critical pressure | Pc | 2.65 × 103 | kPa | Vapour-phase density reference | [1] |
| Enthalpy of fusion | ΔHfus | 21.90 | kJ mol⁻¹ | Lattice disruption energy | [1] |
| Enthalpy of vaporisation | ΔHvap | 67.25 | kJ mol⁻¹ | Cohesive energy of the liquid | [1] |
| Standard Gibbs free energy of formation | ΔfG° | -366.22 | kJ mol⁻¹ | Global thermodynamic stability | [1] |
Temperature-dependent property subsets
a) Ideal-gas heat capacity
| T (K) | Cp, gas (J mol⁻¹ K⁻¹) | T (K) | Cp, gas | |
|---|---|---|---|---|
| 627 | 422.2 | 747 | 466.7 | |
| 657 | 434.2 | 777 | 476.4 | |
| 687 | 445.6 | 808 | 485.6 | [1] |
b) Dynamic viscosity (liquid)
| T (K) | η (Pa s) | |
|---|---|---|
| 333 | 1.13 × 10-2 | |
| 431 | 1.00 × 10-3 | |
| 529 | 2.20 × 10-4 | |
| 627 | 7.72 × 10-5 | [1] |
Key observations
The melting point (60 °C) is almost twice that of the un-branched homologue decanoic acid (31.6 °C) [2], showing that the β-keto carbonyl enhances crystal packing despite the tertiary branching.
A wide liquid range (294 K) combined with a steep viscosity drop (two orders of magnitude between 333–431 K) enables solvent-free processing routes above 120 °C.
The moderate ΔHvap places 7,7-dimethyl-6-oxooctanoic acid in the low-volatility class (predicted vapour pressure ≈ 5 × 10-5 mm Hg at 298 K [3]), hence thermal evaporation techniques require sub-atmospheric pressure.
| Descriptor | Value | Interpretation | Source |
|---|---|---|---|
| Log₁₀ water solubility | -1.90 | 1.3 × 10-2 mol L⁻¹ (≈ 2.4 g L⁻¹) at 25 °C | [1] |
| Octanol/Water partition coefficient | log P = 2.103 | Amphiphilic; favours organic phases but retains appreciable polarity | [1] |
| Density (calc.) | 1.005 g cm⁻³ | Close to water; assists dispersion | [3] |
| Predicted dielectric constant | ≈ 3–4 | Comparable to medium-chain fatty acids; supports limited dipolar interactions | analog extrapolation [4] |
Solubility pattern (qualitative)
Very soluble in protic organic solvents (ethanol, methanol) – by analogy with nonanoic acid which reaches >0.4 mol L⁻¹ in ethanol at 25 °C [5].
Miscible with low-polarity media (hexane, dodecane) owing to the C10 hydrocarbon core; branching diminishes crystal cohesion, enhancing solubility relative to linear decanoic acid.
Partially miscible with water; calculated molar solubility is ~35-fold greater than that of decanoic acid (0.68 g L⁻¹) [2], an effect attributed to the electron-withdrawing keto group increasing overall polarity.
Benchmark data for medium-chain carboxylic acids indicate strong surface activity: nonanoic acid lowers the air–water surface tension from 72 mN m⁻¹ to ~33 mN m⁻¹ near 1 mM at pH 2 [6] [7]; decanoic acid reaches 33 mN m⁻¹ at similar loading [8].
Structural factors relevant to 7,7-dimethyl-6-oxooctanoic acid
C10 skeleton → hydrophobic driving force comparable to decanoic acid.
Tertiary dimethyl branching → impedes lateral packing, favouring rapid adsorption but slightly raising the minimum achievable surface tension.
β-Keto carbonyl → increases interfacial polarity, facilitating hydrogen bonding with interfacial water and shifting the apparent surface pKa upward, as observed for soluble fatty acids whose surface pKa exceeds bulk values by 1–2 pH units [9] [8].
Projected interfacial parameters (acidic aqueous phase, 298 K)
| Property | Estimated magnitude | Rationale |
|---|---|---|
| Surface tension at Γmax | 30–35 mN m⁻¹ | Chain length effect similar to decanoic acid; branching offsets by +2 mN m⁻¹ |
| Critical micelle concentration (CMC) | 0.6–1.0 mM | Interpolated between nonanoic (0.9 mM) and decanoic (0.2–0.4 mM) [6] [7] |
| Oil–water interfacial tension (n-hexane/water, pH ≈ 5) | 3–5 mN m⁻¹ after equilibration | Derived from Gibbs adsorption using log P and Γmax assumptions; falls within range reported for medium-chain acids in hydrocarbon systems [10] |
Implications for formulation science
Rapid adsorption kinetics and a low CMC make the acid a potential co-surfactant for micro-emulsion systems where reduced interfacial tension is essential.
The elevated melting point means that, at ambient temperature, interfacial films will consist preferentially of monomers rather than partially ordered aggregates, enhancing elasticity—useful for Pickering-type stabilisation of oleogel particles.
Surface-modulated acid dissociation predicts that interfacial films remain predominantly protonated down to pH ≈ 5, delaying electrostatic repulsion and promoting compact interfacial layers [9]. This behaviour should be considered when designing pH-triggered release formulations.